CID 9837875
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 9837875” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to appreciate its significance in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of CID 9837875 involves specific synthetic routes and reaction conditions. While detailed information on the exact synthetic routes for this compound was not found, general methods for synthesizing similar compounds often involve multi-step organic synthesis, including reactions such as esterification, transesterification, and catalytic processes .
Industrial Production Methods
Industrial production methods for compounds like this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specialized reactors, catalysts, and purification techniques to produce the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
CID 9837875, like many organic compounds, can undergo various types of chemical reactions, including:
Oxidation: Reactions where the compound loses electrons.
Reduction: Reactions where the compound gains electrons.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound may include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted products.
Wissenschaftliche Forschungsanwendungen
CID 9837875 has various scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of CID 9837875 involves its interaction with specific molecular targets and pathways. While detailed information on the exact mechanism of action for this compound was not found, similar compounds often exert their effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to CID 9837875 can be identified based on their structural and functional similarities. These compounds may include other organic molecules with similar functional groups or chemical properties .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which may confer unique reactivity, biological activity, or industrial applications compared to other similar compounds.
Conclusion
This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds provides valuable insights into its importance and utility.
Eigenschaften
Molekularformel |
C2H8Na2O7P2 |
---|---|
Molekulargewicht |
252.01 g/mol |
InChI |
InChI=1S/C2H8O7P2.2Na/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);; |
InChI-Schlüssel |
FCBYKAIUKRZZGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)O.[Na].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.